1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol
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Overview
Description
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexanol ring and a butadiyne chain substituted with a methyl(phenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol typically involves the coupling of a cyclohexanol derivative with a butadiyne chain. The process often employs oxidative acetylene coupling strategies, which are facilitated by orthogonal alkyne protection groups . The reaction conditions usually require a catalyst, such as palladium or copper, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol: A similar compound with a cyclopentanol ring instead of a cyclohexanol ring.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Another related compound with a different structural backbone.
Uniqueness
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
90235-55-5 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[4-(N-methylanilino)buta-1,3-diynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(16-10-4-2-5-11-16)15-9-8-14-17(19)12-6-3-7-13-17/h2,4-5,10-11,19H,3,6-7,12-13H2,1H3 |
InChI Key |
SOCCKSGZZIURQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#CC1(CCCCC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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